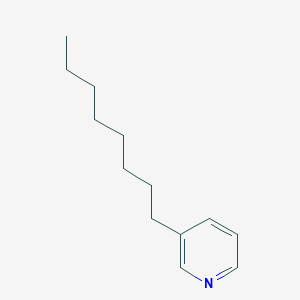

3-Octylpyridine

Overview

Description

3-Octylpyridine is an aromatic organic compound that belongs to the group of heterocyclic compounds. It is an important chemical intermediate for the synthesis of various compounds and is used in a multitude of applications. This compound is a colorless liquid with a pleasant odor, and it is also soluble in water. It has a molecular formula of C8H13N, and its molecular weight is 131.21 g/mol.

Scientific Research Applications

Luminescent Agents and Imaging

- Mitochondrial Imaging : A study by Amoroso et al. (2008) utilized a thiol-reactive luminescent agent, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, for mitochondrial imaging in fluorescence microscopy. This compound demonstrates the potential of pyridine derivatives in targeted biological imaging (Amoroso et al., 2008).

Extraction and Separation Techniques

- Reactive Extraction : Kumar et al. (2008) explored the use of organophosphorus solvating extractants like tri-n-octyl phosphine oxide for the recovery of nicotinic acid (3-pyridine carboxylic acid) through reactive extraction. This process is relevant in the food, pharmaceutical, and biochemical industries (Kumar et al., 2008).

Electronic Structure Tuning in Metal Complexes

- Fe(II) Polypyridines Study : Bowman et al. (2015) investigated Fe(II) polypyridines, which are essential in molecular electronics, by modifying donor atoms and ligand scaffolds. This study highlights the potential of pyridine-based ligands in altering the electronic properties of metal complexes (Bowman et al., 2015).

Phosphorescence in Cellular Imaging

- Amino Acid-Functionalized Complexes : A 2012 study by Steunenberg et al. synthesized amino acid-functionalized iridium(III) complexes for cellular imaging, demonstrating the application of pyridine derivatives in the development of luminescent probes (Steunenberg et al., 2012).

Spin-Crossover Iron(II) Complexes

- Iron(II) Complexes with Pyridine Ligands : Nishi et al. (2010) explored spin-crossover in Iron(II) complexes with pyridine-based ligands, which has implications in materials science and molecular magnetism (Nishi et al., 2010).

CO2-Soluble Derivatives for Metal Extraction

- Heavy Metal Extraction : Chang et al. (2008) designed CO2-soluble pyridine derivatives for extracting heavy metals, demonstrating the role of pyridine structures in environmental applications (Chang et al., 2008).

Preparation Techniques for Pyridine Derivatives

- Synthesis of Pyridylboronic Acids : Li et al. (2002) developed an improved protocol for synthesizing 3-pyridylboronic acid, which is significant in organic synthesis (Li et al., 2002).

Advanced Oxidation Technologies

- **Degradation of 3-Aminopyridine**: Karale et al. (2014) investigated the Fenton and Photo-Fenton oxidation processes for degrading 3-Aminopyridine in water. This study is crucial for understanding the removal of contaminants in water treatment technologies (Karale et al., 2014).

Electronic Interactions in Polymeric Systems

- Metal-Organic Polymers : A study by Walters et al. (2000) on metal-organic polymers incorporating Ru(II)- and Os(II)-polypyridine complexes in a poly(3-octylthiophene) backbone demonstrates the potential of pyridine derivatives in creating materials with novel electronic properties (Walters et al., 2000).

Ion-Intercalated Structures

- Na+-Intercalated WO3 Structures : Islah-u-din et al. (2009) explored the synthesis and structure of Na+-intercalated WO3(4,4-bipyridyl)0.5, showing the application of pyridine derivatives in altering the electronic structure of materials (Islah-u-din et al., 2009).

Catalytic Applications

- Terpyridines in Catalysis : Winter et al. (2011) reviewed the use of terpyridines and their transition metal complexes in catalysis, highlighting their broad application in various chemical reactions (Winter et al., 2011).

properties

IUPAC Name |

3-octylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-2-3-4-5-6-7-9-13-10-8-11-14-12-13/h8,10-12H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSLSMSXIFJONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336165 | |

| Record name | 3-octylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58069-37-7 | |

| Record name | 3-octylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.